Piragliatin
Overview
Description
Piragliatin, also known as RO4389620, is a novel glucokinase activator . It has been shown to lower plasma glucose levels in both the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus .
Molecular Structure Analysis
Piragliatin has a molecular formula of C19H20ClN3O4S . Its molecular weight is 421.9 g/mol . The InChIKey of Piragliatin is XEANIURBPHCHMG-SWLSCSKDSA-N . The canonical SMILES representation is CS(=O)(=O)C1=C(C=C(C=C1)C@@HC2)C(=O)NC3=NC=CN=C3)Cl .
Chemical Reactions Analysis
Piragliatin has been shown to cause a dose-dependent reduction of glucose levels in both fasting and fed states . In the fasting state, it caused a dose-dependent increase in β-cell function, a fall in endogenous glucose output, and a rise in glucose use .
Scientific Research Applications
Glucokinase Activator for Diabetes Mellitus
Piragliatin and Glucose Homeostasis : Piragliatin, known for its role as a glucokinase activator, has been studied for its effects on β-cell function and glucose fluxes in patients with type 2 diabetes. A phase Ib randomized trial revealed that Piragliatin induces a dose-dependent reduction in glucose levels in both fasting and fed states, primarily through enhancing β-cell function and altering glucose turnover (Bonadonna et al., 2010).
Effects on Fasting and Postprandial Plasma Glucose : In another study, Piragliatin demonstrated rapid, dose-dependent reductions in fasting and postprandial plasma glucose in type 2 diabetes patients. This was observed in a placebo-controlled, multiple-ascending-doses study, underlining its potential as a significant intervention in managing type 2 diabetes mellitus (Zhi & Zhai, 2016).
Mechanistic Studies and Pharmacokinetics
Pharmacokinetics and Drug Interactions : Research exploring the pharmacokinetics of Piragliatin in the presence of CYP3A modifiers or ethanol highlighted potential interactions that could influence its glucose-lowering effect. These studies provide critical insights for optimizing therapeutic strategies involving Piragliatin in diabetic patients (Zhi et al., 2016).
Discovery and Development : The discovery and development of Piragliatin were driven by the need to address type 2 diabetes through glucokinase activation. Early research identified Piragliatin as a candidate that could effectively lower pre- and postprandial glucose levels and improve the insulin secretory profile without causing undesirable effects like hepatic lipidosis, which was observed with other compounds (Sarabu et al., 2012).
Clinical Efficacy and Safety
QT Interval Study : A study examining the effect of Piragliatin on the QT interval in patients with type 2 diabetes mellitus indicated that Piragliatin did not have a clinically significant effect on the QTcS interval at tested doses, suggesting its safety in terms of cardiac electrical activity. However, the need for long-term monitoring was noted, especially at higher doses (Zhi et al., 2017).
Future Directions
There are currently more than 7,000 trials registered around the world, many looking at ‘novel’ drug targets like glucokinase activators such as Piragliatin . The bar has been raised for novel therapies under development for type 2 diabetes; new therapies are now expected to prevent cardiovascular and renal complications independent of and in addition to their ability to decrease the plasma concentrations of glucose .
properties
IUPAC Name |
(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANIURBPHCHMG-SWLSCSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048520 | |
Record name | Piragliatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piragliatin | |
CAS RN |
625114-41-2 | |
Record name | Piragliatin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625114412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piragliatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRAGLIATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM1HR7IP1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.